molecular formula C10H5BrClNO2 B11839958 4-Bromo-7-chloroquinoline-3-carboxylic acid

4-Bromo-7-chloroquinoline-3-carboxylic acid

Cat. No.: B11839958
M. Wt: 286.51 g/mol
InChI Key: WSOOOOQERPPPGL-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 4th and 7th positions, respectively, on the quinoline ring, along with a carboxylic acid group at the 3rd position The molecular formula of this compound is C10H5BrClNO2

Preparation Methods

The synthesis of 4-Bromo-7-chloroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

For industrial production, the synthesis may involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine and chlorine atoms efficiently. The final carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Chemical Reactions Analysis

4-Bromo-7-chloroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide and potassium hydroxide.

    Oxidation and Reduction Reactions: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or hydroxyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-7-chloroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of parasite growth in antimalarial applications .

Comparison with Similar Compounds

4-Bromo-7-chloroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

4-bromo-7-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-9-6-2-1-5(12)3-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)

InChI Key

WSOOOOQERPPPGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)O)Br

Origin of Product

United States

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